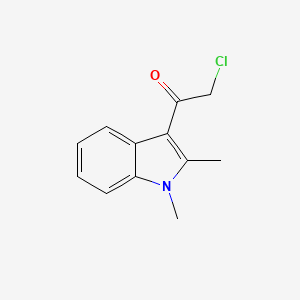

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

The synthesis of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can be achieved through a multi-step process:

Starting Material: The synthesis begins with 1,2-dimethyl-1H-indol-3-one.

Acylation: The indole derivative undergoes acylation with dimethylaminoacetic anhydride to form 1-(1,2-dimethyl-1H-indol-3-yl)ethanone.

Chlorination: The final step involves the chlorination of the ethanone derivative using chloroacetic acid to yield this compound.

Analyse Des Réactions Chimiques

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and microbial infections.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex indole derivatives.

Biological Studies: It is employed in studies investigating the biological activities of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties

Mécanisme D'action

The mechanism of action of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets depend on the specific derivative and its structural modifications .

Comparaison Avec Des Composés Similaires

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:

1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Lacks the chlorine atom, leading to different reactivity and biological activity.

2-chloro-1-(1H-indol-3-yl)ethanone: Similar structure but without the methyl groups, affecting its steric and electronic properties.

1-(1H-indol-3-yl)ethanone: A simpler indole derivative used in various synthetic applications.

Activité Biologique

2-Chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a compound with significant biological activity, particularly in pharmacological and biochemical research. This article delves into its synthesis, biological effects, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₂ClNO

- Molecular Weight : 221.68 g/mol

- CAS Number : 887569-01-9

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. For instance, studies on related indole derivatives have shown promising results against Candida albicans, a common fungal pathogen. The minimal inhibitory concentration (MIC) for some derivatives was as low as 0.020 µg/mL, indicating potent antifungal activity .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 8a | 0.020 | Comparable to Fluconazole |

| 11a | 0.210 | Less Active |

| 11g | 0.011 | Highly Active |

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The selectivity index (SI), which compares the cytotoxicity against normal cells to that against cancer cells, suggests a favorable therapeutic window for this compound .

The mechanism by which this compound exerts its biological effects involves interaction with cytochrome P450 enzymes. These enzymes are crucial for various metabolic processes, including drug metabolism and synthesis of steroid hormones. Inhibition studies revealed that certain derivatives could selectively inhibit specific P450 isoforms, which may lead to reduced side effects compared to non-selective inhibitors .

Study on Antifungal Activity

A study conducted on a series of indole derivatives, including the target compound, showed that modifications on the phenyl ring significantly impacted antifungal efficacy. The introduction of halogen substituents enhanced activity against C. albicans, highlighting the importance of structural modifications in optimizing biological activity .

Evaluation of Cytotoxic Effects

In a comparative analysis involving various indole derivatives, it was found that this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF7). The study indicated an IC50 value of approximately 5 µM, suggesting effective growth inhibition at low concentrations .

Propriétés

IUPAC Name |

2-chloro-1-(1,2-dimethylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-12(11(15)7-13)9-5-3-4-6-10(9)14(8)2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIGNCLGVJKROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.